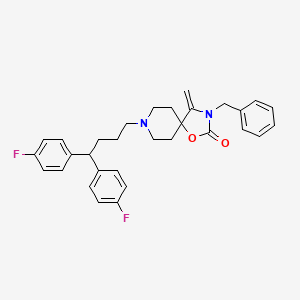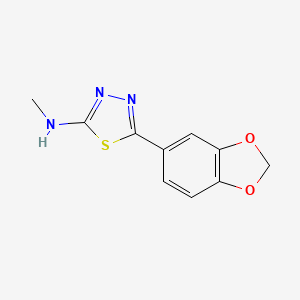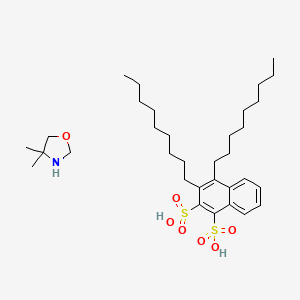
3-Ethyl 4,5-dihydro-1-(4-methyl-2-sulphophenyl)-5-oxo-1H-pyrazole-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Ethyl 4,5-dihydro-1-(4-methyl-2-sulphophenyl)-5-oxo-1H-pyrazole-3-carboxylate is a synthetic organic compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by its unique structure, which includes an ethyl group, a sulphonated phenyl ring, and a carboxylate ester group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl 4,5-dihydro-1-(4-methyl-2-sulphophenyl)-5-oxo-1H-pyrazole-3-carboxylate typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the condensation of hydrazine with a 1,3-dicarbonyl compound.
Introduction of the ethyl group: Alkylation reactions can be used to introduce the ethyl group at the 3-position of the pyrazole ring.
Sulphonation of the phenyl ring: The phenyl ring can be sulphonated using reagents like sulfuric acid or chlorosulfonic acid.
Esterification: The carboxylate ester group can be introduced through esterification reactions involving carboxylic acids and alcohols.
Industrial Production Methods
In an industrial setting, the production of this compound would involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process would likely include steps such as:
- Continuous flow reactors for efficient mixing and heat transfer.
- Catalysts to enhance reaction rates.
- Purification techniques like crystallization or chromatography to isolate the final product.
Analyse Chemischer Reaktionen
Types of Reactions
3-Ethyl 4,5-dihydro-1-(4-methyl-2-sulphophenyl)-5-oxo-1H-pyrazole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert ketone groups to alcohols or reduce other functional groups.
Substitution: The sulphonated phenyl ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Investigation as a potential drug candidate for various therapeutic targets.
Industry: Use as an intermediate in the production of dyes, agrochemicals, or pharmaceuticals.
Wirkmechanismus
The mechanism of action of 3-Ethyl 4,5-dihydro-1-(4-methyl-2-sulphophenyl)-5-oxo-1H-pyrazole-3-carboxylate would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be identified through experimental studies, such as binding assays or cellular assays.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Ethyl 4,5-dihydro-1-phenyl-5-oxo-1H-pyrazole-3-carboxylate: Lacks the sulphonated phenyl ring.
4,5-Dihydro-1-(4-methylphenyl)-5-oxo-1H-pyrazole-3-carboxylate: Lacks the ethyl group and sulphonation.
3-Ethyl 4,5-dihydro-1-(4-methyl-2-hydroxyphenyl)-5-oxo-1H-pyrazole-3-carboxylate: Contains a hydroxyl group instead of a sulphonate group.
Uniqueness
The presence of the sulphonated phenyl ring in 3-Ethyl 4,5-dihydro-1-(4-methyl-2-sulphophenyl)-5-oxo-1H-pyrazole-3-carboxylate makes it unique compared to other similar compounds. This functional group can impart different chemical properties, such as increased solubility in water and potential for specific interactions with biological targets.
Eigenschaften
CAS-Nummer |
83929-42-4 |
|---|---|
Molekularformel |
C13H14N2O6S |
Molekulargewicht |
326.33 g/mol |
IUPAC-Name |
2-(3-ethoxycarbonyl-5-oxo-4H-pyrazol-1-yl)-5-methylbenzenesulfonic acid |
InChI |
InChI=1S/C13H14N2O6S/c1-3-21-13(17)9-7-12(16)15(14-9)10-5-4-8(2)6-11(10)22(18,19)20/h4-6H,3,7H2,1-2H3,(H,18,19,20) |
InChI-Schlüssel |
FYBOEGLGOBUULR-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=NN(C(=O)C1)C2=C(C=C(C=C2)C)S(=O)(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















